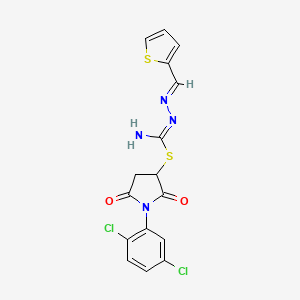
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine, also known as ETP-S-PNP, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal applications.
Wirkmechanismus
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine works by inhibiting the activity of enzymes involved in various cellular processes. Specifically, it inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in cellular processes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine. One area of research is the development of new cancer treatments based on (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine. Researchers are also investigating the use of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine as a potential antibiotic and anti-inflammatory agent. Additionally, there is interest in studying the mechanism of action of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine in more detail, in order to better understand its potential uses and limitations.
Synthesemethoden
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-bromo-pyridinium iodide with sodium thiosulfate to form 1-ethyl-2-thiocyanato-pyridinium iodide. This intermediate product can then be reacted with 2-amino-1,3,2-dioxaphospholane to form (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine.
Wissenschaftliche Forschungsanwendungen
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has been studied for its potential use in the treatment of cancer and other diseases. Research has shown that (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(E)-1-ethyl-N-(2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-yl)pyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2PS/c1-2-11-6-4-3-5-9(11)10-14(15)12-7-8-13-14/h3-6H,2,7-8H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPGLUKLGXIUTD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=CC1=NP2(=S)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C=CC=C/C1=N\P2(=S)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-Ethylpyridinylidene]-1,3,2-dioxaphospholan-2-amine 2-sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)
![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
